5-Benzyl-2-methoxypyridine

Description

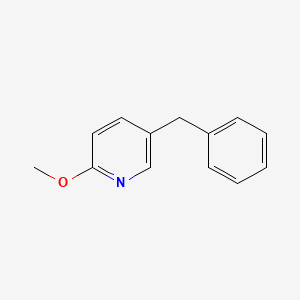

5-Benzyl-2-methoxypyridine is a substituted pyridine derivative featuring a methoxy group at the 2-position and a benzyl group at the 5-position of the aromatic ring. This structural arrangement imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

5-benzyl-2-methoxypyridine |

InChI |

InChI=1S/C13H13NO/c1-15-13-8-7-12(10-14-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 |

InChI Key |

MKGKOBPBZKTVNS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chloro vs. Benzyl Groups

Compounds like 5-Chloro-2-methoxypyridine (CAS 19646-07-2) and 5-(Chloromethyl)-2-methoxypyridine (CAS 101990-70-9) share the 2-methoxy-pyridine core but differ in their 5-position substituents. The chloro group is electron-withdrawing, reducing electron density on the pyridine ring and directing electrophilic attacks to specific positions. In contrast, the benzyl group in 5-Benzyl-2-methoxypyridine is electron-donating due to the attached phenyl ring, which may alter reaction pathways or stability in synthetic applications.

Pyrimidine Derivatives

Pyrimidine analogs such as 2,4,6-Trichloro-5-methoxypyrimidine (CAS 60703-46-0) and 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2) exhibit high structural similarity (similarity scores 0.91 and 0.76, respectively) . However, the pyrimidine ring (with two nitrogen atoms) differs from pyridine in electronic and steric properties. Pyrimidines are more electron-deficient, favoring reactions like SNAr (nucleophilic aromatic substitution), whereas pyridines may undergo electrophilic substitution under milder conditions. This distinction is critical in drug design, where pyrimidines are often used as bioisosteres for pyridines to modulate pharmacokinetics.

Benzyloxy and Bromo Substitutions

Compounds such as 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole and 5-Bromo-2-(dimethoxymethyl)-3-methoxypyridine () demonstrate how substituent position and electronic effects influence reactivity. The benzyloxy group in these analogs can act as a protecting group for hydroxyl functionalities, while bromo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, this compound’s lack of halogens may limit its utility in metal-catalyzed reactions but enhance stability under acidic or oxidative conditions.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Pyridine Derivatives

Notes:

- Pyrimidine derivatives (e.g., 2,4,6-Trichloro-5-methoxypyrimidine) are more reactive in SNAr due to their electron-deficient rings, whereas pyridines require harsher conditions for similar transformations .

Q & A

Q. What are the recommended synthetic routes for 5-benzyl-2-methoxypyridine, and how can purity be optimized?

A two-step approach is typically employed:

- Step 1 : Introduce the methoxy group via nucleophilic substitution on a halogenated pyridine precursor (e.g., 5-bromo-2-methoxypyridine derivatives as intermediates ).

- Step 2 : Attach the benzyl group using cross-coupling reactions like Suzuki-Miyaura (palladium-catalyzed) with benzylboronic acid. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) is recommended. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR .

Q. How can researchers characterize this compound’s structural and electronic properties?

- Crystallography : Single-crystal X-ray diffraction (employ SHELXL for refinement; ensure data resolution < 1.0 Å for accurate bond-length analysis) .

- Spectroscopy : Use H NMR (CDCl₃, 400 MHz) to verify substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, pyridine ring protons at δ 6.5–8.5 ppm). IR spectroscopy (KBr pellet) can confirm methoxy C–O stretches (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to validate molecular weight (expected [M+H]⁺ ~ 216.12 g/mol).

Q. What safety protocols are advised for handling this compound in the lab?

- General Precautions : Use PPE (gloves, goggles, lab coat) and work in a fume hood. No specific toxicity data exists, but analogous methoxypyridines show moderate irritancy .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid contact with oxidizing agents (e.g., peroxides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during benzylation of 2-methoxypyridine derivatives?

- Mechanistic Analysis : Investigate steric hindrance from the methoxy group using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to model transition states.

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PhCN)₂) and ligands (e.g., SPhos vs. XPhos) to improve coupling efficiency. Monitor by TLC and GC-MS .

- Side Reactions : Characterize byproducts (e.g., debenzylated intermediates) via LC-MS and adjust reaction stoichiometry (benzylboronic acid:halide ratio ≥ 1.2:1) .

Q. What strategies are effective for analyzing this compound’s reactivity in catalytic systems?

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates under varying temperatures (25–60°C). Fit data to Arrhenius equation for activation energy determination.

- Substrate Scope : Test analogues (e.g., 5-alkyl-2-methoxypyridines) to assess electronic effects. Correlate Hammett σ values with reaction outcomes .

Q. How can computational methods predict this compound’s interactions in biological systems?

- Docking Simulations : Use AutoDock Vina to model binding to target proteins (e.g., kinases). Validate with molecular dynamics (GROMACS, 100 ns simulations) to assess stability.

- ADMET Profiling : Predict pharmacokinetics (logP, solubility) via SwissADME. Cross-reference with in vitro assays (e.g., Caco-2 permeability) .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in spectroscopic data during structural confirmation?

- NMR Anomalies : Check for solvent impurities (e.g., residual CHCl₃ in CDCl₃) or diastereomerism. Use H-H COSY and NOESY to resolve overlapping signals.

- XRD vs. DFT : If bond lengths deviate (>0.05 Å), re-optimize computational parameters (e.g., dispersion corrections in DFT) .

Q. What experimental controls are critical for reproducibility in synthetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.